3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one: A Privileged Scaffold for CNS and Anti-Inflammatory Drug Discovery
3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one: A Privileged Scaffold for CNS and Anti-Inflammatory Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the success rate of lead generation. 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one (CAS 1601185-60-7) represents a highly versatile, structurally privileged scaffold. By combining a conformationally restricted γ-lactam core with a functionalizable primary amine and a lipophilic, ether-containing tail, this molecule serves as an optimal starting point for developing ligands targeting the central nervous system (CNS) and inflammatory pathways.
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its application in modern rational drug design.
Physicochemical Profiling & Structural Architecture
The utility of 3-amino-1-(3-butoxypropyl)pyrrolidin-2-one stems from its tripartite structural architecture:
-
Pyrrolidin-2-one (γ-lactam) Core : This rigidified ring is a well-documented pharmacophore found in racetam-class nootropics and antiepileptics (e.g., levetiracetam). It acts as a strong hydrogen bond acceptor while minimizing the entropic penalty upon target binding .
-
C3 Primary Amine : Serves as the primary synthetic handle. It allows for rapid diversification via amide coupling, reductive amination, or urea formation, enabling the generation of vast chemical libraries. Note that C3 is a chiral center; utilizing enantiopure starting materials (e.g., the 3S enantiomer) is critical for stereospecific target engagement.
-
N1 3-Butoxypropyl Chain : Unlike a simple alkyl chain, the inclusion of an ether linkage (-O-) in the tail introduces flexibility and a weak hydrogen bond acceptor. This fine-tunes the lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability without excessively driving up the topological polar surface area (TPSA).
Quantitative Property Summary
| Property | Value | Pharmacological Implication |
| Chemical Name | 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one | Standardized nomenclature for library tracking. |
| CAS Registry Number | 1601185-60-7 | Unique identifier for commercial sourcing. |
| Molecular Formula | C11H22N2O2 | - |
| Molecular Weight | 214.31 g/mol | Highly efficient lead-like MW (well below the 500 Da Lipinski limit). |
| Estimated TPSA | ~ 55.6 Ų | Optimal for CNS penetration (ideal range < 90 Ų). |
| Hydrogen Bond Donors | 1 (-NH2) | Low HBD count favors membrane permeability. |
| Hydrogen Bond Acceptors | 3 (C=O, -NH2, -O-) | Enables specific interactions with target binding pockets. |
| Rotatable Bonds | 8 | Provides necessary flexibility for the lipophilic tail to adapt to hydrophobic sub-pockets. |
Rational Synthesis & Scale-Up Protocol
To utilize this building block effectively, it must be synthesized with high purity. The following protocol describes the N-alkylation of a Boc-protected 3-aminopyrrolidin-2-one, followed by deprotection. This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality and reaction integrity at every step.
Step 1: N-Alkylation of the Lactam Core
Objective : Attach the 3-butoxypropyl chain to the N1 position without cross-reacting the C3 amine. Causality & Reagent Selection : The lactam nitrogen is only weakly acidic (pKa ~15). Therefore, a strong base like Sodium Hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic amide anion. Weaker bases (e.g., K2CO3) would result in incomplete conversion. The C3 amine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent competitive alkylation.
Protocol :
-
Dissolve 1.0 eq of tert-butyl (2-oxopyrrolidin-3-yl)carbamate in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.
-
Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Dropwise, add 1.1 eq of 1-bromo-3-butoxypropane. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (IPC) : Sample the reaction for LC-MS. The reaction is complete when the starting material mass ( [M+H]+=201 m/z ) is fully consumed and replaced by the intermediate mass ( [M+H]+=315 m/z ).
-
Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na2SO4, and concentrate.
Step 2: Boc Deprotection
Objective : Unmask the primary amine to yield the final building block. Causality & Reagent Selection : Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is utilized because the high acidity efficiently cleaves the Boc group via a tert-butyl cation intermediate, which eliminates as isobutylene gas, driving the reaction forward thermodynamically.
Protocol :
-
Dissolve the crude intermediate from Step 1 in a 4:1 mixture of DCM and TFA at 0 °C.
-
Stir for 2 hours, allowing the mixture to gradually reach room temperature.
-
Self-Validation (IPC) : Perform a TLC (50% EtOAc/Hexanes) and stain with Ninhydrin. The appearance of a vivid purple/blue spot upon heating confirms the presence of the newly freed primary amine. LC-MS must confirm the final product mass ( [M+H]+=215 m/z ).
-
Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by partitioning between DCM and 1N NaOH. Extract the organic layer, dry, and concentrate to yield the free base of 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one.
Pharmacological Target Engagement
The 3-amino-pyrrolidin-2-one core is not just a structural spacer; it is an active pharmacophore heavily utilized in contemporary drug discovery.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
NAAA is a lysosomal enzyme responsible for degrading palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects by activating Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Derivatives of 3-amino-lactams have been identified as potent NAAA inhibitors . The 3-butoxypropyl tail of our subject compound is uniquely suited to occupy the hydrophobic channel of the NAAA active site, preventing PEA degradation.
Formyl Peptide Receptor 2 (FPR2) Agonism
FPR2 is a G-protein coupled receptor (GPCR) critical in the resolution of inflammation. Recent clinical candidates (e.g., BMS-986331) have utilized the 3-aminopyrrolidin-2-one core to achieve high potency and selectivity, capitalizing on the lactam's exceptional chemical stability and drug-like properties .
Mechanism of NAAA inhibition and subsequent PPAR-α activation by pyrrolidin-2-one derivatives.
Downstream Functionalization Workflow
For drug development professionals, 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one is typically utilized as the nucleophilic component in parallel library synthesis. The most common downstream functionalization is Amide Coupling .
By reacting the C3 primary amine with a diverse array of carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA), researchers can rapidly generate a library of N-acyl derivatives. This workflow allows for the systematic exploration of Structure-Activity Relationships (SAR) against targets like NAAA or FPR2.
Synthetic workflow for library generation using the 3-amino-pyrrolidin-2-one scaffold.
References
-
Title: 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration Source: PubMed Central (PMC), National Institutes of Health URL: [Link][1][2]
-
Title: From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link][3]
